molecular formula C12H13ClN2O2 B1458062 tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1609259-26-8

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B1458062
CAS No.: 1609259-26-8
M. Wt: 252.69 g/mol
InChI Key: ODWJSMCAEKFKIS-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (molecular formula: C₁₂H₁₃ClN₂O₂; molecular weight: 252.70) is a pyrrolopyridine derivative featuring a tert-butyl carbamate group at the 1-position and a chlorine substituent at the 4-position of the fused bicyclic ring system . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its tert-butyl group enhances solubility in organic solvents, facilitating its use in cross-coupling and substitution reactions, while the chlorine atom modulates electronic properties and reactivity .

Properties

IUPAC Name

tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJSMCAEKFKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the following key steps:

  • Construction of the pyrrolo[3,2-c]pyridine bicyclic core via cyclization of appropriate precursors.
  • Introduction of the tert-butyl carbamate protecting group (Boc protection) on the nitrogen atom.
  • Selective chlorination at the 4-position of the pyrrolo[3,2-c]pyridine ring.

Typical Synthetic Routes

Route A: Cyclization Followed by Boc Protection and Chlorination
  • Cyclization of Pyridine Precursors: Starting from 4-chloropyridine derivatives or related intermediates, intramolecular cyclization is performed to form the pyrrolo[3,2-c]pyridine skeleton. This can be achieved via palladium-catalyzed reactions such as Larock indole synthesis adapted for pyrrolopyridines.

  • Boc Protection: The nitrogen atom of the pyrrolo[3,2-c]pyridine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or THF) at room temperature or slightly elevated temperatures (0–20°C). This step ensures stability and selectivity in subsequent transformations.

  • Selective Chlorination: The 4-position is chlorinated using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Temperature control is critical to prevent over-chlorination or decomposition.

Route B: Direct Boc Protection of Pre-chlorinated Pyrrolopyridine

In some protocols, the pyrrolo[3,2-c]pyridine core is first chlorinated at the 4-position, followed by Boc protection of the nitrogen. This sequence can be advantageous when the chlorination step requires harsher conditions incompatible with Boc groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Typical Yield (%)
Cyclization Pd catalyst (e.g., Pd(OAc)2), base, solvent Larock-type synthesis; inert atmosphere required 60–80
Boc Protection Di-tert-butyl dicarbonate, Et3N or DMAP, DCM 0–20°C, 3 h; moisture exclusion critical 90–98
Chlorination POCl3 or SOCl2, reflux in inert solvent Controlled temperature to avoid side reactions 70–85
  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc).
  • Bases: Triethylamine or DMAP enhances nucleophilicity during Boc protection.
  • Temperature: Maintaining low to moderate temperatures during Boc protection prevents Boc cleavage; reflux is used for chlorination.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients is standard for isolating pure product.

Industrial Production Considerations

  • Scale-up: Large-scale synthesis employs continuous flow reactors to improve heat transfer and reaction control, increasing yield and reproducibility.
  • Automation: Automated synthesis platforms enable precise reagent addition and temperature regulation.
  • Purity: High purity (>98%) is achieved by optimizing reaction times, reagent stoichiometry, and purification protocols.
  • Safety: Handling chlorinating agents and Boc reagents requires strict safety protocols including fume hoods and personal protective equipment.

Analytical Characterization Post-Synthesis

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows tert-butyl protons as a singlet around δ 1.4 ppm, aromatic protons between δ 7.5–8.5 ppm, and pyrrole ring protons at δ 3.0–4.2 ppm.
    • ^13C NMR confirms carbamate carbonyl (~δ 150–160 ppm) and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS):

    • Confirms molecular ion peak consistent with molecular formula C12H15ClN2O2 (Molecular weight ~254.7 g/mol).
  • X-ray Crystallography:

    • Provides definitive structural confirmation of the bicyclic core and substitution pattern with precise bond lengths and angles.

Reaction Mechanism Insights

  • Boc Protection: Nucleophilic attack of the nitrogen lone pair on di-tert-butyl dicarbonate forms the carbamate linkage, facilitated by base catalysis.
  • Chlorination: Electrophilic substitution at the 4-position occurs via activation of the ring by POCl3 or SOCl2, with regioselectivity influenced by electronic effects of the nitrogen atoms.
  • Cyclization: Palladium-catalyzed C–N bond formation involves oxidative addition, coordination, and reductive elimination steps to close the pyrrolo ring.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Notes
Cyclization Pd catalyst, base, inert solvent 60–80 Larock indole-type synthesis adapted
Boc Protection Di-tert-butyl dicarbonate, Et3N, DCM 90–98 0–20°C, moisture sensitive
Chlorination POCl3 or SOCl2, reflux 70–85 Temperature control critical
Purification Silica gel chromatography Hexane/ethyl acetate gradient
Industrial Scale-up Continuous flow reactors, automation Optimized Enhances yield and purity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-c]pyridine derivatives .

Scientific Research Applications

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score Properties/Applications
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 1092352-55-0 C₁₂H₁₅ClN₂O₂ Partially saturated pyrrolopyridine ring (dihydro) 0.75 Increased rigidity; potential for altered hydrogen bonding
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 370864-66-7 C₁₃H₁₇ClN₃O₂ Pyridopyrimidine core with chlorine substituent 0.75 Broader π-system; possible enhanced binding to aromatic protein pockets
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate 370864-66-7 C₁₁H₁₅ClN₂O₂ Simple pyridine derivative with methyl and chlorine substituents 0.75 Reduced steric hindrance; simpler synthetic routes
tert-Butyl octahydropyrrolo[3,2-c]pyridine-1-carboxylate 848410-13-9 C₁₂H₂₂N₂O₂ Fully saturated pyrrolopyridine ring 0.96 Enhanced solubility; reduced aromaticity affects electronic properties

Biological Activity

Introduction

Tert-butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula: C11H12ClN2O2
  • Molecular Weight: 238.67 g/mol
  • CAS Number: 227459-20-3

These properties indicate that the compound belongs to a class of pyrrole derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that pyrrole-based compounds exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of pyrrole derivatives against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5 µM, indicating potent antimicrobial activity .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the MPS1 kinase, which is implicated in cancer cell proliferation. The IC50 value for this inhibition was found to be 0.025 µM, showcasing its potential as an anticancer agent . Additionally, in vivo studies using HCT116 human tumor xenograft models indicated that the compound possesses a favorable pharmacokinetic profile and exhibits dose-dependent inhibition of tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives can often be correlated with their structural features. The presence of the tert-butyl group and chlorine atom in the structure of this compound is crucial for enhancing its lipophilicity and biological activity. Studies have shown that modifications to these groups can significantly alter the compound's efficacy against various targets .

Case Study 1: Antituberculosis Activity

A series of pyrrole derivatives were synthesized and evaluated for their antituberculosis activity. Among them, this compound showed promising results with an MIC of 5 µM against Mycobacterium tuberculosis H37Ra. This suggests that further exploration into its mechanism could lead to new therapies for tuberculosis .

Case Study 2: Kinase Inhibition in Cancer Therapy

In a study focused on kinase inhibitors, this compound was identified as a selective inhibitor of MPS1 kinase. The compound's ability to stabilize an inactive conformation of MPS1 led to significant antiproliferative effects in cancer cell lines. This highlights its potential as a therapeutic agent in oncology .

Table 1: Biological Activity Summary of Pyrrole Derivatives

Compound NameTargetActivity (MIC/IC50)Reference
This compoundMycobacterium tuberculosisMIC = 5 µM
Other Pyrrole Derivative APseudomonas putidaMIC = 10 µM
Other Pyrrole Derivative BMPS1 KinaseIC50 = 0.025 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected intermediates (e.g., pyrrolo-pyridine derivatives) may undergo chlorination using POCl₃ or PCl₃ under anhydrous conditions. Key parameters include temperature control (0–20°C to avoid side reactions), solvent selection (dichloromethane or THF), and catalytic bases like triethylamine or DMAP to enhance reactivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography using gradients of ethyl acetate/hexanes. Yield improvements often require inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Q. How should researchers handle safety risks associated with this compound during synthesis or purification?

  • Safety Protocols :

  • Respiratory/eye protection : Use fume hoods and safety goggles due to potential irritancy (acute toxicity data suggest respiratory and dermal hazards) .
  • Handling : Avoid ignition sources (e.g., sparks, open flames) as thermal decomposition may release toxic gases (e.g., HCl, CO) .
  • Storage : Store in airtight containers at –20°C under inert gas to prevent degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolo-pyridine ring substitution) and tert-butyl group integrity (δ ~1.4 ppm for Boc protons).
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • FT-IR : Confirm carbonyl (C=O) stretch of the Boc group (~1700 cm⁻¹) and C–Cl bond (~550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths/angles. For example, similar pyrrolo-pyridine derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å, and angles α/β/γ ≈ 81–89° .
  • Data Interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries). Discrepancies >0.05 Å in bond lengths may indicate lattice strain or solvent effects .

Q. What strategies mitigate contradictory results in reactivity studies (e.g., unexpected byproducts during functionalization)?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc products from acid/base exposure).
  • Reaction Monitoring : In situ IR or Raman spectroscopy to detect intermediates. Adjust stoichiometry if over-chlorination occurs.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states in SNAr reactions, reducing side pathways .

Q. How does the electronic nature of the pyrrolo-pyridine core influence its utility in medicinal chemistry?

  • Mechanistic Insight : The electron-deficient pyrrolo-pyridine system enhances electrophilic reactivity at the 4-chloro position, enabling cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic displacement (e.g., with amines).
  • Applications : This scaffold is a precursor for kinase inhibitors or PROTACs. Computational studies (e.g., molecular docking) can predict binding affinity to biological targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

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